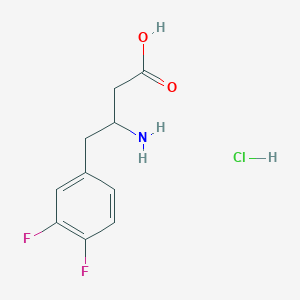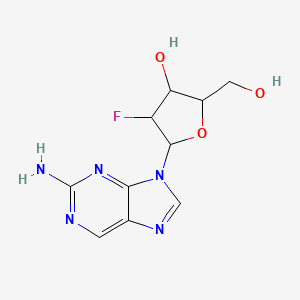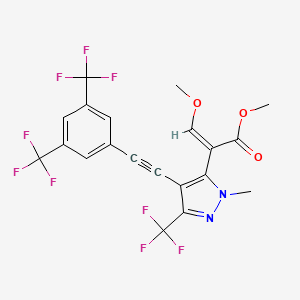
3-O-Benzyl 17alpha-estradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Benzyl 17alpha-estradiol is a synthetic derivative of 17alpha-estradiol, a nonfeminizing estrogen with reduced affinity for the estrogen receptor. This compound is characterized by the addition of a benzyl group at the 3-O position of the estradiol molecule. It is primarily used in scientific research to study estrogenic activity and its effects on various biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Benzyl 17alpha-estradiol involves the reaction of 17alpha-estradiol with benzyl bromide in the presence of potassium carbonate as a base. The reaction is carried out in dry acetone at a temperature range of 0-10°C, followed by reflux for 2 hours. The resulting suspension is filtered, washed with acetone, and the filtrate is evaporated. The crude product is then crystallized from hexane to obtain this compound as an off-white solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale crystallization and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-O-Benzyl 17alpha-estradiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-O-Benzyl 17alpha-estradiol is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Studying the reactivity and stability of benzylated estrogens.
Biology: Investigating the effects of nonfeminizing estrogens on cellular processes and gene expression.
Medicine: Exploring potential therapeutic uses in hormone replacement therapy and cancer treatment.
Industry: Developing new synthetic routes and optimizing production processes for estrogen derivatives.
Mécanisme D'action
3-O-Benzyl 17alpha-estradiol exerts its effects by binding to estrogen receptors, albeit with reduced affinity compared to 17beta-estradiol. This binding initiates a cascade of molecular events, including the activation of estrogen-responsive genes and modulation of cellular signaling pathways. The compound’s nonfeminizing nature makes it a valuable tool for studying estrogenic activity without the associated feminizing effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
17alpha-estradiol: The parent compound with potent estrogenic properties.
17beta-estradiol: A naturally occurring estrogen with high affinity for estrogen receptors.
Ethinylestradiol: A synthetic estrogen commonly used in oral contraceptives.
Estrone: Another naturally occurring estrogen with lower potency compared to estradiol.
Uniqueness
3-O-Benzyl 17alpha-estradiol is unique due to its benzyl group at the 3-O position, which imparts distinct chemical and biological properties. This modification allows researchers to study the effects of benzylation on estrogenic activity and explore potential therapeutic applications without the feminizing effects associated with other estrogens .
Propriétés
IUPAC Name |
13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10,15,21-24,26H,7,9,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTONJCQNAMVMHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12104279.png)




![(R)-2-((2-Chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B12104298.png)


![5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12104337.png)
![(1Z,5Z)-cycloocta-1,5-diene;diphenyl-[9-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12104341.png)


![4,7-Dihydroxy-4-(hydroxymethyl)-5,6,7-trimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B12104367.png)
